7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure This compound is notable for its incorporation of various functional groups, including a chlorophenyl group, a difluoromethyl group, a methoxyethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the core structure.
Incorporation of the Difluoromethyl Group: This step involves the difluoromethylation of the core structure, which can be achieved through radical processes or other suitable methods.
Addition of the Methoxyethyl Group:
Introduction of the Sulfanyl Group: This step involves the incorporation of the sulfanyl group through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the difluoromethyl group or other reducible sites within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the difluoromethyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine and sulfur atoms.
Biology: The compound may exhibit biological activity and can be used in studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of advanced materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
- Other Difluoromethylated Heterocycles
Uniqueness
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its pyrido[2,3-d]pyrimidin-4(1H)-one core structure
Properties
Molecular Formula |
C17H14ClF2N3O2S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14ClF2N3O2S/c1-25-7-6-23-15-13(16(24)22-17(23)26)11(14(19)20)8-12(21-15)9-2-4-10(18)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,22,24,26) |
InChI Key |
UETVDUSIRJQODM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.